2-(3,4-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzaldehyde or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent .Physical and Chemical Properties Analysis
The compound has a molecular weight of 306.34 g/mol and a melting point of 258-262 °C.Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds structurally related to "2-(3,4-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide". These studies detail innovative synthetic routes and provide insights into the chemical properties of these compounds. For example, Bhaskar et al. (2019) successfully synthesized a related compound through a 'one-pot' reductive cyclization process, highlighting the compound's structural features based on comprehensive spectral data (Bhaskar et al., 2019).
Biological Activities and Applications
Research into the biological activities of compounds similar to "this compound" has demonstrated a range of potential therapeutic applications:
Antiulcer Activities : T. Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their antiulcer activities, revealing significant preventive effects against stress-induced gastric ulceration (Hosokami et al., 1992).
Antimicrobial and Docking Studies : Talupur et al. (2021) synthesized and characterized a series of compounds for their antimicrobial activities, alongside computational docking studies, demonstrating the compounds' potential as antimicrobial agents (Talupur et al., 2021).
Spectroscopic Studies and Solvent Effects : Patil et al. (2011) investigated the absorption and fluorescence spectra of related carboxamides, estimating ground and excited state dipole moments and elucidating the solvent effects on their spectral properties (Patil et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with its target, potentially inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, structures essential for cell division. As a result, the compound can inhibit the growth of cancer cells .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics, a crucial part of the cell cycle. Microtubules are necessary for mitotic spindle formation, which is essential for cell division . By inhibiting tubulin polymerization, the compound disrupts this process, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have improved solubility, which can enhance bioavailability .
Result of Action
The compound’s action results in the inhibition of cell growth, particularly in cancer cells. It disrupts the cell cycle, leading to cell cycle arrest and apoptosis . This can result in the reduction of tumor growth and potentially the shrinkage of existing tumors .
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(14(9)16(21)18-3)19-15(20)11-6-7-12(22-4)13(8-11)23-5/h6-8H,1-5H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIODZUPICZYBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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